![molecular formula C8H15NO2 B2580578 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine CAS No. 2383182-56-5](/img/structure/B2580578.png)
1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine” is a chemical compound with the CAS Number: 2383182-56-5 . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2/c9-6-7-5-8(11-7)1-3-10-4-2-8/h7H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C8H15NO2. Its molecular weight is 157.213.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation
- Dopamine Agonist Activity : A study on the synthesis and pharmacological evaluation of some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives explored their potential as dopamine agonists. While no central nervous system activity was observed, one analogue exhibited potent dopamine agonist activity in a cat cardioaccelerator nerve assay, suggesting potential applications in cardiovascular research (Brubaker & Colley, 1986).
Chemical Synthesis and Biological Evaluation
Antimalarial Activity : Research on medium-sized 1,2,4,5-tetraoxacycloalkanes highlighted the antimalarial potential of 1,2,6,7-tetraoxaspiro[7.11]nonadecane, demonstrating its promise as an inexpensive and potent antimalarial drug (Kim et al., 2001).
Neuroprotective and Antinociceptive Activity : A series of 1,4-dithiaspiro[4.5]decane derivatives were synthesized and evaluated for their activity at the 5-HT1A receptor, showing potential for neuroprotective and antinociceptive applications. This suggests a new strategy for pain control and indicates the versatility of spiro compounds in developing neurological therapies (Franchini et al., 2017).
Pheromone Research and Pest Control
- Sex-specific Activity : The sex-specific activity of 1,7-dioxaspiro[5.5]undecane (olean) in the olive fruit fly, Dacus oleae, showcases its application in pest control. The compound's enantiomers exhibit distinct effects on male and female flies, providing insights into sex-specific attractants and repellents in agricultural research (Haniotakis et al., 1986).
Synthesis and Structural Analysis
- Efficient Synthesis : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F was described, highlighting the compound's relevance in synthesizing complex natural products. This work underscores the importance of spiro compounds in the synthesis of biologically active molecules (Zhang & Nan, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1,7-dioxaspiro[3.5]nonan-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-6-7-5-8(11-7)1-3-10-4-2-8/h7H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFAAUJKGNWYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(O2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2383182-56-5 |
Source


|
| Record name | 1-{1,7-dioxaspiro[3.5]nonan-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

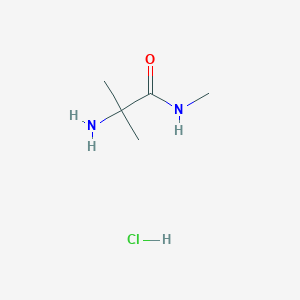
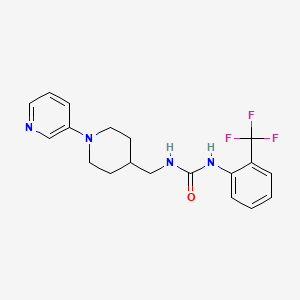
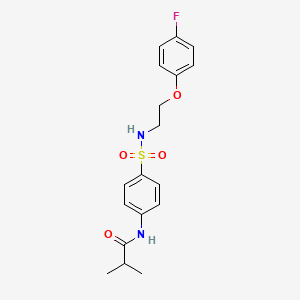
![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)
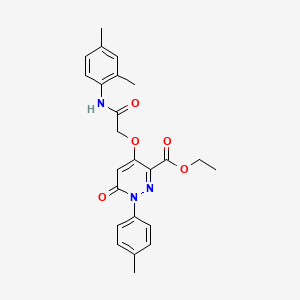
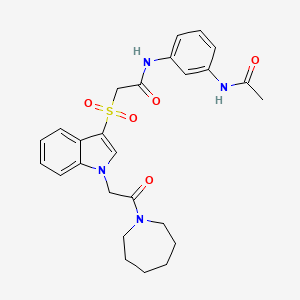
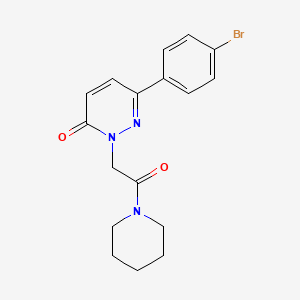


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)
![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)
![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)
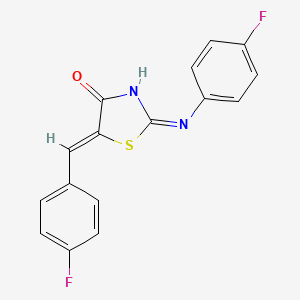
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2580518.png)